molecular formula C15H23N3O B1437915 N-(4-aminophenyl)-2-(azocan-1-yl)acetamide CAS No. 1042802-17-4

N-(4-aminophenyl)-2-(azocan-1-yl)acetamide

Cat. No. B1437915
CAS RN: 1042802-17-4
M. Wt: 261.36 g/mol
InChI Key: IANDZERBLXSPOG-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-(azocan-1-yl)acetamide (APAA) is a synthetic compound with a wide range of applications in scientific research. It is a structural analog of the naturally occurring neurotransmitter dopamine and has been used in various studies to study the effects of dopamine on the central nervous system. APAA is a versatile compound that can be used as a tool to study the effects of dopamine on various biochemical and physiological processes.

Scientific Research Applications

Antitumor Activity

N-(4-aminophenyl)-2-(azocan-1-yl)acetamide derivatives have shown potential as antitumor agents. For example, certain derivatives have been synthesized and evaluated for their antitumor activity, exhibiting considerable activity against various cancer cell lines. This includes compounds like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (Yurttaş, Tay, & Demirayak, 2015).

Synthesis of Azo Disperse Dyes

N-(4-aminophenyl)-2-(azocan-1-yl)acetamide serves as an important intermediate in the production of azo disperse dyes. Its synthesis process has been optimized for better efficiency, which is crucial in dye manufacturing. One such study focused on the green synthesis of this compound through a catalytic hydrogenation process, achieving high selectivity and activity (Qun-feng, 2008).

Intermediate for Antimalarial Drugs

This compound is also used as an intermediate in the synthesis of antimalarial drugs. For instance, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, which is a key step in the synthesis of these drugs, was studied using various catalysts (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

N-(4-aminophenyl)-2-(azocan-1-yl)acetamide derivatives have been used to create novel coordination complexes with metals like Co(II) and Cu(II). These complexes have been studied for their structural properties and antioxidant activity, showcasing the versatility of this compound in inorganic chemistry (Chkirate et al., 2019).

Anticancer Drug Synthesis

Derivatives of N-(4-aminophenyl)-2-(azocan-1-yl)acetamide have been synthesized and analyzed for their potential as anticancer drugs. Studies involving molecular docking analysis have demonstrated the effectiveness of these derivatives against various cancer targets (Sharma et al., 2018).

properties

IUPAC Name

N-(4-aminophenyl)-2-(azocan-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c16-13-6-8-14(9-7-13)17-15(19)12-18-10-4-2-1-3-5-11-18/h6-9H,1-5,10-12,16H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANDZERBLXSPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2-(azocan-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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